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Compound of Interest

Compound Name: (R)-1-(2-Fluorophenyl)ethanol

Cat. No.: B070660 Get Quote

Introduction
(R)-1-(2-Fluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical

and fine chemical industries. As a key chiral building block, its structural integrity and

enantiomeric purity are paramount for the synthesis of active pharmaceutical ingredients

(APIs). The fluorine substituent on the aromatic ring can profoundly influence a molecule's

metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds a

cornerstone of modern drug discovery.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize

and validate the structure and purity of (R)-1-(2-Fluorophenyl)ethanol. The causality behind

spectral features and the logic of a multi-technique approach are emphasized to provide a self-

validating system for researchers, scientists, and drug development professionals.

Chemical Structure:

Name: (R)-1-(2-Fluorophenyl)ethanol

Molecular Formula: C₈H₉FO

Molecular Weight: 140.15 g/mol

CAS Number: 162427-79-4
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

organic molecules. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it

provides detailed information about the chemical environment, connectivity, and

stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy
Proton NMR provides a map of the hydrogen atoms in the molecule. The chemical shift of each

proton is influenced by the electron density of its local environment; electronegative atoms like

oxygen and fluorine deshield adjacent protons, shifting their signals downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Label
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J) in
Hz

Integration

H-a (CH₃) ~ 1.50 Doublet (d)
J_H-a,H-b ≈ 6.5
Hz

3H

H-b (CH) ~ 5.20 Quartet (q)
J_H-b,H-a ≈ 6.5

Hz
1H

H-c (OH) ~ 2.10
Broad Singlet (br

s)
- 1H

| H-arom | ~ 7.05 - 7.55 | Multiplet (m) | - | 4H |

Analysis and Causality:

Methyl Protons (H-a): These protons are on a carbon adjacent to the chiral center. They

appear as a doublet because they are split by the single proton on the adjacent carbinol

carbon (H-b).
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Carbinol Proton (H-b): This proton, attached to the same carbon as the hydroxyl group, is

significantly deshielded by the electronegative oxygen, causing its downfield shift to ~5.20

ppm. It appears as a quartet due to coupling with the three equivalent methyl protons (H-a).

Hydroxyl Proton (H-c): The chemical shift of the OH proton is highly variable and depends on

concentration, solvent, and temperature.[1][2][3] It typically appears as a broad singlet

because of rapid chemical exchange and the absence of significant coupling to neighboring

protons.

Aromatic Protons (H-arom): The protons on the fluorophenyl ring exhibit complex multiplet

patterns. This complexity arises not only from standard ortho-, meta-, and para- ¹H-¹H

couplings but also from additional couplings to the ¹⁹F nucleus, which span multiple bonds.

The ortho- and para-fluorine substituent effects cause a dispersion of these signals across

the aromatic region.

Diagram: ¹H NMR Structural Assignments

Caption: Structure of (R)-1-(2-Fluorophenyl)ethanol with ¹H NMR assignments.

¹³C{¹H} NMR Spectroscopy
Carbon NMR, typically run with proton decoupling, reveals the number of unique carbon

environments. The key feature in the ¹³C NMR spectrum of this molecule is the presence of

carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom into

doublets. The magnitude of the coupling constant (J_CF) is dependent on the number of bonds

separating the carbon and fluorine atoms.[4][5]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Carbon Atom
Chemical Shift (δ)
ppm

Multiplicity (C-F
Coupling)

Coupling Constant
(J_CF) in Hz

CH₃ ~ 23.5 Singlet -

CH(OH) ~ 66.0 Doublet (d) ³J_CF ≈ 4-6 Hz

C-2 (C-F) ~ 159.5 Doublet (d) ¹J_CF ≈ 245-250 Hz

C-6 ~ 129.0 Doublet (d) ²J_CF ≈ 6-8 Hz

C-1 (C-CHOH) ~ 130.5 Doublet (d) ²J_CF ≈ 12-15 Hz

C-4 ~ 128.5 Doublet (d) ³J_CF ≈ 8-10 Hz

C-5 ~ 124.5 Doublet (d) ⁴J_CF ≈ 3-4 Hz

| C-3 | ~ 115.5 | Doublet (d) | ²J_CF ≈ 20-22 Hz |

Analysis and Causality:

¹J_CF Coupling: The carbon directly bonded to fluorine (C-2) exhibits a very large one-bond

coupling constant (¹J_CF) of approximately 245-250 Hz. This is a definitive diagnostic

feature for identifying the point of fluorination.

Long-Range C-F Coupling: Carbons that are two (²J_CF), three (³J_CF), and even four

(⁴J_CF) bonds away from the fluorine atom show progressively smaller couplings.[6] This

pattern provides irrefutable evidence for the structure and the position of the fluorine

substituent on the aromatic ring.

Carbinol Carbon (CHOH): This carbon is deshielded by the attached hydroxyl group,

appearing around 66.0 ppm. It also shows a small three-bond coupling to the fluorine.

Methyl Carbon (CH₃): This aliphatic carbon is the most shielded, appearing furthest upfield.

Experimental Protocol: NMR Sample Preparation and
Acquisition
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
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Sample Preparation:

Accurately weigh 10-15 mg of (R)-1-(2-Fluorophenyl)ethanol for ¹H NMR (or 50-75 mg

for ¹³C NMR) into a clean, dry vial.[7]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure

the solvent is of high purity to avoid extraneous signals.[7]

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution

height should be approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Setup & Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve optimal homogeneity.

Acquire a standard ¹H spectrum using a single-pulse experiment. Typical acquisition time

is 1-2 minutes.

For ¹³C NMR, acquire a proton-decoupled spectrum. Due to the lower natural abundance

of ¹³C, a longer acquisition time (e.g., 30-90 minutes) is typically required to achieve a

good signal-to-noise ratio.[7]

Diagram: NMR Experimental Workflow

Sample Preparation Data Acquisition Data Processing

Weigh Sample
(10-75 mg)

Dissolve in
CDCl3 (0.6 mL)

Transfer to
NMR Tube Insert Sample Lock & Shim Acquire Spectrum

(¹H, ¹³C) Fourier Transform Phase Correction Integrate & Analyze
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Caption: Standard workflow for NMR analysis, from sample preparation to data processing.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally

rapid and reliable method for confirming the presence of key functional groups, which absorb

infrared radiation at characteristic wavenumbers.

Characteristic IR Absorption Bands (Neat/Thin Film)

Wavenumber
(cm⁻¹)

Bond Vibration Functional Group Intensity

3500 - 3200 O-H Stretch Alcohol (H-bonded) Strong, Broad

3100 - 3000 C-H Stretch Aromatic Medium

3000 - 2850 C-H Stretch Aliphatic Medium

~ 1600, ~1490 C=C Stretch Aromatic Ring Medium-Strong

~ 1230 C-F Stretch Aryl Fluoride Strong

| ~ 1050 | C-O Stretch | Secondary Alcohol | Strong |

Analysis and Causality:

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the strong,

broad absorption band between 3200-3500 cm⁻¹.[8][9] The broadening is a direct result of

intermolecular hydrogen bonding between alcohol molecules.

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the

carbon is sp² hybridized (aromatic), while those just below 3000 cm⁻¹ are from sp³ hybridized

carbons (aliphatic CH and CH₃).[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b070660?utm_src=pdf-body-img
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex vibrations,

including C-C and C-O stretching and various bending modes. The strong absorptions for the

C-F stretch (~1230 cm⁻¹) and the C-O stretch (~1050 cm⁻¹) are diagnostic landmarks within

this region.[10]

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR
ATR-FTIR is the preferred method for liquid samples due to its minimal sample preparation.[11]

[12]

Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record

a background spectrum of the empty crystal. This is crucial to subtract the spectral

contributions of the atmosphere (CO₂, H₂O).

Sample Application: Place a single drop of (R)-1-(2-Fluorophenyl)ethanol directly onto the

center of the ATR crystal.[13]

Data Acquisition: Acquire the sample spectrum. The instrument software will automatically

ratio the sample spectrum against the background to produce the final absorbance or

transmittance spectrum.

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS): Confirmation of Mass and
Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the

compound and its fragmentation pattern. For volatile, thermally stable compounds like this

alcohol, Electron Ionization (EI) is a standard and highly informative technique.[14][15]

Predicted EI-MS Fragmentation Data
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m/z (mass/charge) Proposed Fragment Comments

140 [C₈H₉FO]⁺˙ Molecular Ion (M⁺˙)

125 [M - CH₃]⁺
Base Peak. Alpha-cleavage,

loss of a methyl radical.

122 [M - H₂O]⁺˙ Loss of water (dehydration).

109 [C₇H₆F]⁺

Fluorotropylium ion, from

rearrangement of [M - CH₃ - O]

fragment.

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation. |

Analysis and Causality:

Molecular Ion (m/z 140): The peak corresponding to the intact molecule after losing one

electron confirms the molecular weight. In EI, this peak may be of low intensity for alcohols.

[16]

Alpha-Cleavage (m/z 125): The most characteristic fragmentation pathway for secondary

alcohols is the cleavage of a C-C bond adjacent to the oxygen atom.[16] Loss of the methyl

group results in a stable, resonance-stabilized oxonium ion, [C₇H₆FO]⁺. This fragment is

typically the most abundant ion (the base peak) in the spectrum.

Dehydration (m/z 122): The loss of a neutral water molecule is another common

fragmentation pathway for alcohols.[17]

Diagram: Major EI-MS Fragmentation Pathways
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Caption: Primary fragmentation pathways for (R)-1-(2-Fluorophenyl)ethanol in EI-MS.

Experimental Protocol: Electron Ionization MS
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS)

or a direct insertion probe. For GC-MS, a dilute solution (e.g., in dichloromethane or ethyl

acetate) is injected.

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-

energy electrons (typically 70 eV).[18][19] This knocks an electron from the molecule,

creating a positively charged radical molecular ion (M⁺˙).

Fragmentation: The excess energy imparted during ionization causes the molecular ions to

fragment into smaller, characteristic ions and neutral radicals.[20]

Analysis: The positively charged ions (both molecular and fragment ions) are accelerated

into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-

charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate the mass spectrum.

Conclusion: A Self-Validating Spectroscopic Profile
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The comprehensive characterization of (R)-1-(2-Fluorophenyl)ethanol is achieved not by a

single technique, but by the logical synthesis of data from NMR, IR, and MS.

MS confirms the elemental composition and molecular weight (140.15 g/mol ).

IR confirms the presence of the critical alcohol (O-H) functional group.

NMR provides the definitive structural blueprint, confirming the 2-fluoro substitution pattern

through unique C-F couplings and establishing the precise connectivity of all atoms.

This multi-faceted approach creates a self-validating system. The data from each technique

must be consistent with the proposed structure and with the data from the other techniques.

Any deviation signals a potential issue, such as the presence of an isomer, a residual starting

material, or an unexpected byproduct, ensuring the highest level of scientific integrity and

confidence for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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